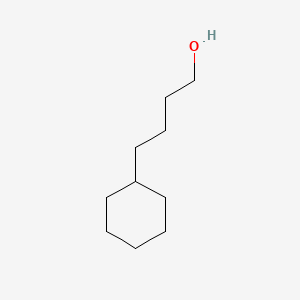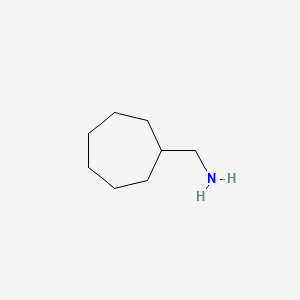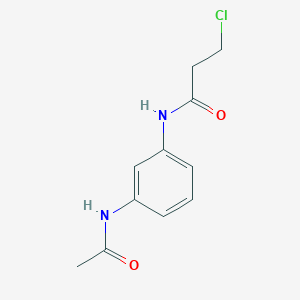
N-(3-Acetamidophenyl)-3-chloropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Acetamidophenyl)-3-chloropropanamide (or N-ACPC) is an organic compound with a molecular formula of C10H11ClN2O2, and is used in various scientific research applications. N-ACPC is a white crystalline solid, and is soluble in water and ethanol. It is a derivative of propanamide, and is used in a variety of research applications, such as synthesis, biochemical, and physiological research.
科学的研究の応用
Environmental Impact and Degradation
Research has identified unusual products of the aqueous chlorination of related compounds, highlighting the transformation processes these chemicals undergo in water treatment facilities. Such studies are crucial for understanding the environmental fate of these chemicals, including their potential phytotoxic activity, which has implications for wastewater treatment and environmental pollution (DellaGreca et al., 2009).
Neuroprotective Properties
N-acylaminophenothiazines, derived from related chemical structures, have shown promise as neuroprotective agents with potential applications in treating neurodegenerative diseases such as Alzheimer's. Their ability to protect neurons from damage, inhibit specific enzymes, and modulate cytosolic calcium concentration underscores their therapeutic potential (González-Muñoz et al., 2011).
Analytical and Diagnostic Applications
The electrochemical behavior of paracetamol, a compound structurally similar to N-(3-Acetamidophenyl)-3-chloropropanamide, has been studied for potential applications in pharmaceutical analysis. Such research facilitates the development of sensitive, rapid, and cost-effective methods for the quality control of pharmaceutical formulations, offering a direct impact on public health and safety (Fanjul-Bolado et al., 2009).
Antimicrobial Activity
The synthesis and characterization of thiazole derivatives incorporating the N-(3-acetamidophenyl) motif have revealed significant antimicrobial activities. These findings pave the way for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for novel therapeutics (Singh & Vedic, 2015).
作用機序
Target of Action
The primary target of N-(3-Acetamidophenyl)-3-chloropropanamide is believed to be the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain . These receptors play a crucial role in pain perception and modulation.
Mode of Action
N-(3-Acetamidophenyl)-3-chloropropanamide interacts with its targets by being metabolized to N-acylphenolamine (AM404) . This metabolite then acts on the TRPV1 and cannabinoid 1 receptors, inducing analgesia . The compound also acts on the terminals of C-fibers in the spinal dorsal horn, which is critical to pain pathways and modulates nociceptive transmission .
Biochemical Pathways
The compound affects the cyclooxygenase (COX) pathway . Initially, it was believed that the compound induces analgesia by inhibiting COX enzymes. Recent studies suggest that the main analgesic mechanism is its metabolization to am404, which then acts on the trpv1 and cannabinoid 1 receptors .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are complex. It is metabolized in the liver where a toxic byproduct is produced that can be removed by conjugation with glutathione . The compound is also metabolized to p-aminophenol, which crosses the blood-brain barrier and gets metabolized by fatty acid amide hydrolase to yield N-acylphenolamine (AM404) .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of analgesia via TRPV1 receptors on the spinal dorsal horn . This effect is stronger in an inflammatory pain rat model than in naïve rats .
Action Environment
It is known that the compound’s analgesic effects can be influenced by the physiological state of the individual, such as the presence of inflammation .
特性
IUPAC Name |
N-(3-acetamidophenyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCVFZHCOZFNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640917 |
Source


|
| Record name | N-(3-Acetamidophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetamidophenyl)-3-chloropropanamide | |
CAS RN |
900711-15-1 |
Source


|
| Record name | N-(3-Acetamidophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



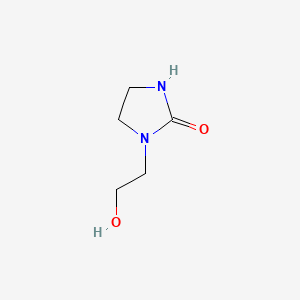
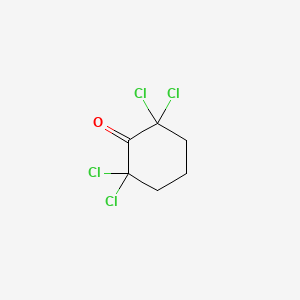

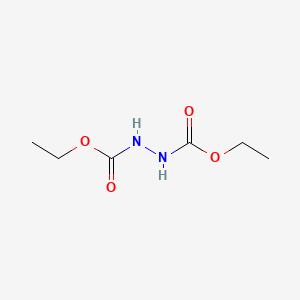


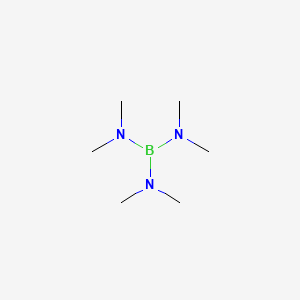
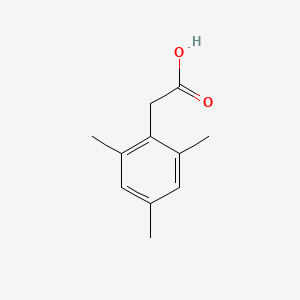
![Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5h,14h)-tetrone](/img/structure/B1346701.png)
